Pilocarpine hydrochloride

概要

説明

Pilocarpine hydrochloride is a naturally occurring alkaloid derived from the Pilocarpus plants. It is primarily used as a medication to reduce intraocular pressure in glaucoma and to treat dry mouth caused by Sjögren’s syndrome or radiation therapy for head and neck cancer . This compound is a muscarinic acetylcholine receptor agonist, which means it mimics the action of acetylcholine, a neurotransmitter, on muscarinic receptors .

準備方法

Synthetic Routes and Reaction Conditions: Pilocarpine hydrochloride is synthesized from the leaves of Pilocarpus microphyllus. The process involves moistening the sample with dilute sodium hydroxide to transform the alkaloid into its free-base form, followed by extraction using chloroform or a suitable organic solvent . The extracted pilocarpine is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In industrial settings, this compound is produced under aseptic conditions to ensure microbiological stability. The solution is prepared by dissolving this compound in purified water, with sodium chloride added to ensure isotonicity. A preservative, such as catamine AB, is included to enhance the penetration of pilocarpine through the cornea and prolong its safe use .

化学反応の分析

Types of Reactions: Pilocarpine hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: Pilocarpine can be hydrolyzed by paraoxonase 1, a calcium-dependent esterase found in plasma and the human liver.

Oxidation: Pilocarpine undergoes CYP2A6-mediated 3-hydroxylation to form stereoisomers of 3-hydroxypilocarpine.

Major Products:

科学的研究の応用

Ophthalmic Applications

Pilocarpine hydrochloride is widely utilized in ophthalmology for several conditions:

- Glaucoma Management : It is effective in treating open-angle glaucoma and ocular hypertension by promoting drainage of aqueous humor, thereby lowering intraocular pressure. The mechanism involves the contraction of the ciliary muscle, which facilitates fluid outflow through the trabecular meshwork .

- Acute Angle-Closure Glaucoma : Pilocarpine is employed to manage acute angle-closure glaucoma until surgical intervention can be performed. It induces miosis (pupil constriction), which can help open the angle between the iris and cornea .

- Presbyopia Treatment : Recently, this compound was approved by the FDA for treating presbyopia, a condition associated with aging that impairs near vision. The drug enhances depth of field by constricting the pupil, similar to pinhole glasses .

- Postoperative Care : It is also used to prevent elevated intraocular pressure following laser eye surgeries .

Treatment of Xerostomia (Dry Mouth)

This compound is indicated for treating dry mouth associated with:

- Sjögren's Syndrome : This autoimmune disorder leads to reduced saliva production. Pilocarpine stimulates salivary glands, increasing saliva flow and alleviating symptoms .

- Radiation Therapy : Patients undergoing radiation treatment for head and neck cancers often experience dry mouth due to damage to salivary glands. Pilocarpine helps restore salivary function in these patients .

Diagnostic Uses

Pilocarpine is utilized in diagnostic procedures:

- Sweat Test for Cystic Fibrosis : The drug stimulates sweat glands to produce sweat, which is then analyzed for chloride concentration. This test assists in diagnosing cystic fibrosis .

Side Effects and Considerations

While pilocarpine is generally well-tolerated, it can cause side effects such as:

- Eye irritation

- Increased tearing

- Blurred vision

- Sweating

- Flushing

Patients should be monitored for potential adverse reactions, especially when used in conjunction with other medications .

Case Studies and Research Findings

Several studies highlight the effectiveness and applications of pilocarpine:

- A study involving patients with Sjögren's syndrome demonstrated significant improvements in saliva production after pilocarpine administration, enhancing their quality of life .

- Research on glaucoma patients showed that pilocarpine effectively reduced intraocular pressure comparable to other standard treatments, reinforcing its role as a first-line therapy .

作用機序

Pilocarpine hydrochloride acts as a non-selective muscarinic receptor agonist. It primarily targets the muscarinic M3 receptors found in various endocrine and exocrine glands, including the salivary and gastric glands . By binding to these receptors, pilocarpine stimulates the secretion of saliva, tears, and other bodily fluids. In the eye, it causes the contraction of the ciliary muscle, which increases the outflow of aqueous humor, thereby reducing intraocular pressure .

類似化合物との比較

Carbachol: Another muscarinic receptor agonist used in ophthalmology to reduce intraocular pressure.

Bethanechol: A muscarinic receptor agonist used to treat urinary retention and stimulate gastrointestinal motility.

Cevimeline: A muscarinic receptor agonist used to treat dry mouth in patients with Sjögren’s syndrome.

Uniqueness of Pilocarpine Hydrochloride: this compound is unique due to its dual action in both ophthalmology and the treatment of dry mouth. Unlike carbachol and bethanechol, which are primarily used for specific conditions, this compound has a broader range of applications, making it a versatile therapeutic agent .

生物活性

Pilocarpine hydrochloride is a potent muscarinic receptor agonist primarily used in ophthalmology and for managing xerostomia (dry mouth). Its biological activity is characterized by stimulating various exocrine glands, leading to increased secretion of saliva, sweat, and other fluids. This article delves into the mechanisms, pharmacokinetics, clinical applications, and research findings associated with this compound.

Pilocarpine exerts its effects primarily through the stimulation of muscarinic acetylcholine receptors, particularly the M3 subtype. Activation of these receptors leads to:

- Increased Salivary Secretion : Pilocarpine enhances the secretion of saliva by acting on the salivary glands.

- Miosis : It causes constriction of the pupil by contracting the iris sphincter muscle.

- Smooth Muscle Contraction : Pilocarpine increases smooth muscle tone in various organs, promoting gastrointestinal motility and secretions.

The pharmacological actions are mediated through G-protein coupled receptor pathways, specifically activating phospholipase C and increasing intracellular calcium levels, which are crucial for glandular secretion and muscle contraction .

Pharmacokinetics

Xerostomia Management

Pilocarpine is widely used for treating dry mouth conditions associated with Sjögren's syndrome and radiation-induced xerostomia. Clinical studies have demonstrated its efficacy in increasing salivary flow rates:

| Study | Condition | Dosage | Efficacy |

|---|---|---|---|

| Schuller et al. (1989) | Radiation-induced xerostomia | 3.0 mg t.i.d | 60% increase in salivary flow after 6 weeks |

| Fox et al. (1991) | Sjögren’s syndrome | 5.0 mg t.i.d for 5 months | ~68% showed significant increase in salivary flow |

| Wu et al. (2006) | Sjögren’s syndrome | 5.0 mg q.i.d for 12 weeks | Significant improvement in dryness symptoms compared to placebo |

| Chitapanarux et al. (2008) | Radiation-induced xerostomia | 5.0 mg t.i.d for 3 months post-radiation | Notable improvement in xerostomia symptoms |

These studies illustrate that pilocarpine not only enhances salivary flow but also improves patients' quality of life by alleviating symptoms related to oral dryness .

Ocular Applications

In ophthalmology, pilocarpine is used to treat glaucoma by reducing intraocular pressure through ciliary muscle contraction:

- Mechanism : It facilitates aqueous humor outflow by opening the trabecular meshwork.

- Adverse Effects : Common side effects include ocular discomfort and vision blur, which can limit its use compared to other glaucoma medications .

Recent formulations such as CSF-1 (0.4% this compound) have been developed to enhance tolerability and efficacy for presbyopia treatment without significant adverse effects .

Case Studies and Research Findings

In a comparative study assessing pilocarpine against cevimeline for xerostomia management, pilocarpine demonstrated effective salivary stimulation with a notable side effect profile that included sweating and flushing but was generally well-tolerated .

Additionally, research indicates that pilocarpine may influence neurogenesis in certain experimental models, suggesting potential neuroprotective effects beyond its traditional uses .

特性

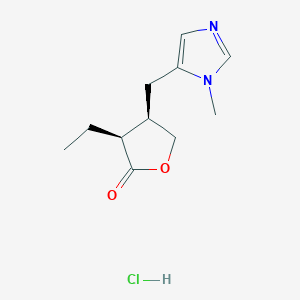

IUPAC Name |

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHFTSOMWOSFHM-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(COC1=O)CC2=CN=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021162 | |

| Record name | Pilocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pilocarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

260 °C @ 5 MM HG (PARTIAL CONVERSION TO ISOPILOCARPINE) | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

FREELY SOL IN ETHANOL; INSOL IN DIETHYL ETHER /HCL/, SOL IN WATER, ALC, CHLOROFORM; SPARINGLY SOL IN ETHER, BENZENE; ALMOST INSOL IN PETROLEUM ETHER, SOL IN ETHANOL, DIETHYL ETHER, 2.07e+00 g/L | |

| Record name | Pilocarpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pilocarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Pilocarpine is a cholinergic parasympathomimetic agent. It increase secretion by the exocrine glands, and produces contraction of the iris sphincter muscle and ciliary muscle (when given topically to the eyes) by mainly stimulating muscarinic receptors., ...ACT PRIMARILY @ MUSCARINIC RECEPTORS OF AUTONOMIC EFFECTOR CELLS, GANGLIONIC EFFECTS CAN ALSO BE OBSERVED. THIS IS PARTICULARLY TRUE OF PILOCARPINE, ALTHOUGH ITS GANGLIONIC ACTION ALSO INVOLVES STIMULATION OF MUSCARINIC RECEPTORS..., ...AFTER TOPICAL INSTILLATION, MIOSIS BEGINS IN 15 TO 30 MIN & LASTS 4 TO 8 HR. REDUCTION OF INTRAOCULAR PRESSURE IS MAXIMAL IN 2 TO 4 HR, WHICH CORRELATES WITH MAX DECR IN OUTFLOW RESISTANCE. EFFECT ON INTRAOCULAR PRESSURE OUTLASTS EFFECT ON OUTFLOW FACILITY...PILOCARPINE...MAY DECR AQUEOUS PRODUCTION., ...PILOCARPINE /HAS AS/...PRINCIPAL ACTION STIMULATION OF SAME AUTONOMIC EFFECTOR CELLS AS THOSE ACTED UPON BY CHOLINERGIC POSTGANGLIONIC NERVE IMPULSES., ...PILOCARPINE...PRINCIPAL ACTION STIMULATION OF SAME AUTONOMIC EFFECTOR CELLS AS THOSE ACTED UPON BY CHOLINERGIC POSTGANGLIONIC NERVE IMPULSES. IN THIS RESPECT...RESEMBLE CHOLINE ESTERS... | |

| Record name | Pilocarpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OIL OR CRYSTALS, NEEDLES | |

CAS No. |

92-13-7, 54-71-7 | |

| Record name | Pilocarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pilocarpine [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pilocarpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pilocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pilocarpine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pilocarpine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01MI4Q9DI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pilocarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204-205 °C, 34 °C | |

| Record name | Pilocarpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pilocarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of pilocarpine hydrochloride?

A1: this compound is a non-selective muscarinic receptor agonist. [] It exerts its effects by directly stimulating cholinergic receptors, primarily the M3 subtype, found on various tissues and organs. [] This stimulation leads to a range of parasympathomimetic effects.

Q2: What is the primary effect of this compound on exocrine glands?

A2: this compound primarily stimulates exocrine gland secretions. This includes increased production of saliva by the salivary glands, tears by the lacrimal glands, and sweat by the sweat glands. [, , , , ]

Q3: How does this compound affect the eye?

A3: In the eye, this compound acts on the muscarinic receptors in the iris sphincter muscle and ciliary muscle. This leads to pupillary constriction (miosis) and contraction of the ciliary muscle, resulting in increased aqueous humor outflow and a decrease in intraocular pressure. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C11H16N2O2 • HCl and a molecular weight of 244.72. []

Q5: What spectroscopic techniques are helpful in identifying and characterizing this compound?

A5: Infrared (IR) spectroscopy and 13C-Fourier transform spectroscopy (13C-NMR) are effective for identifying and quantifying this compound and its degradation products. [, ]

Q6: What factors influence the stability of this compound in ophthalmic solutions?

A6: Factors like storage conditions, pH, and the presence of preservatives like phenylmercuric nitrate can impact the stability of this compound ophthalmic solutions. These factors can lead to the formation of degradation products like isopilocarpine and pilocarpic acid. [, ]

Q7: How can the stability of this compound solutions be improved?

A7: Formulating stable this compound solutions involves careful pH adjustment and minimizing the use of alkaline substances. Achieving an equilibrium pH of approximately 3.8, where a self-buffering pilocarpine-pilocarpic acid system forms, can enhance stability. []

Q8: What are the main therapeutic uses of this compound?

A8: this compound is primarily used to treat glaucoma, particularly acute angle-closure glaucoma. [] It's also used to manage xerostomia (dry mouth) caused by radiation therapy for head and neck cancers, Sjögren's syndrome, and the use of certain medications. [, , , , , , , ]

Q9: What are the common side effects associated with this compound use?

A10: Common side effects are generally mild and transient, including sweating, headaches, urinary frequency, and gastrointestinal disturbances. [, , , , , ] These side effects are often dose-dependent and related to the drug's systemic cholinergic effects.

Q10: What alternative formulations of this compound are being explored to overcome its limitations?

A11: Researchers are investigating sustained-release formulations like solid dispersions, liposomes, and gelatin hydrogels to prolong the duration of action and potentially reduce the frequency of administration. [, , , ] Additionally, pilocarpine lozenges are being studied as a more targeted approach for treating xerostomia. []

Q11: What is the rationale for developing a low-dose pilocarpine spray for xerostomia?

A12: A low-dose pilocarpine spray aims to provide a more localized delivery to the oral cavity, potentially minimizing systemic side effects associated with oral tablet formulations. []

Q12: What preformulation studies are crucial during the development of this compound dosage forms?

A13: Preformulation studies involve evaluating the drug's physicochemical properties, including solubility, lipophilicity (partition coefficient), compatibility with excipients, and thermal behavior. This information guides the selection of appropriate formulation strategies and ensures the development of safe and effective dosage forms. []

Q13: What animal models are used to study the effects of this compound?

A14: Researchers commonly utilize rat models to investigate the effects of this compound on salivary gland function, particularly in the context of radiation-induced xerostomia. [, , ] Rabbit models are also used, especially in ophthalmologic research, to study the drug's effects on tear production and intraocular pressure. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。